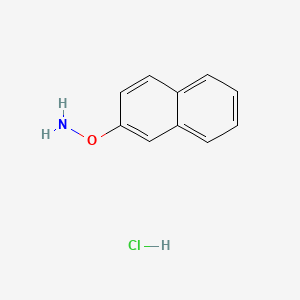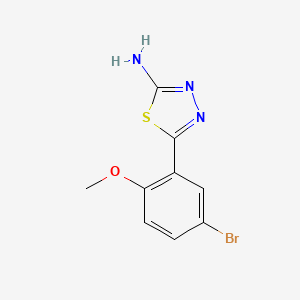
5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to the thiadiazole moiety.
Méthodes De Préparation
The synthesis of 5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection, followed by bromination under the catalysis of iron powder, and finally deacetylation . The resulting 5-bromo-2-methoxyphenol is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring .
Analyse Des Réactions Chimiques
5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to specific targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.
5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
The presence of the bromine atom in this compound makes it unique, as it can participate in specific halogen bonding interactions and influence the compound’s overall reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H8BrN3OS |
|---|---|
Poids moléculaire |
286.15 g/mol |
Nom IUPAC |
5-(5-bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3OS/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
Clé InChI |
MUILVHQFRGCELM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


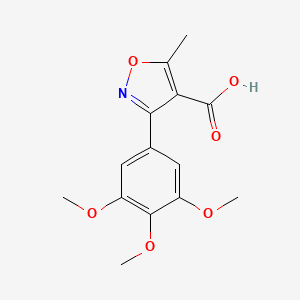
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)
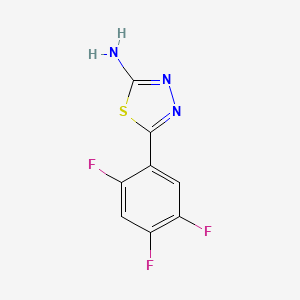



![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
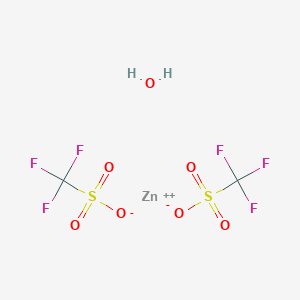
![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
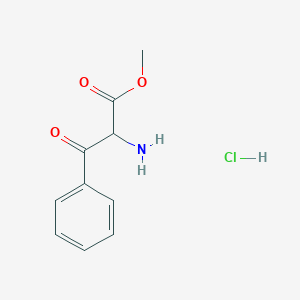
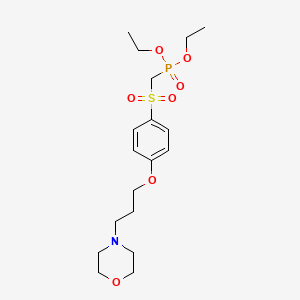
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
